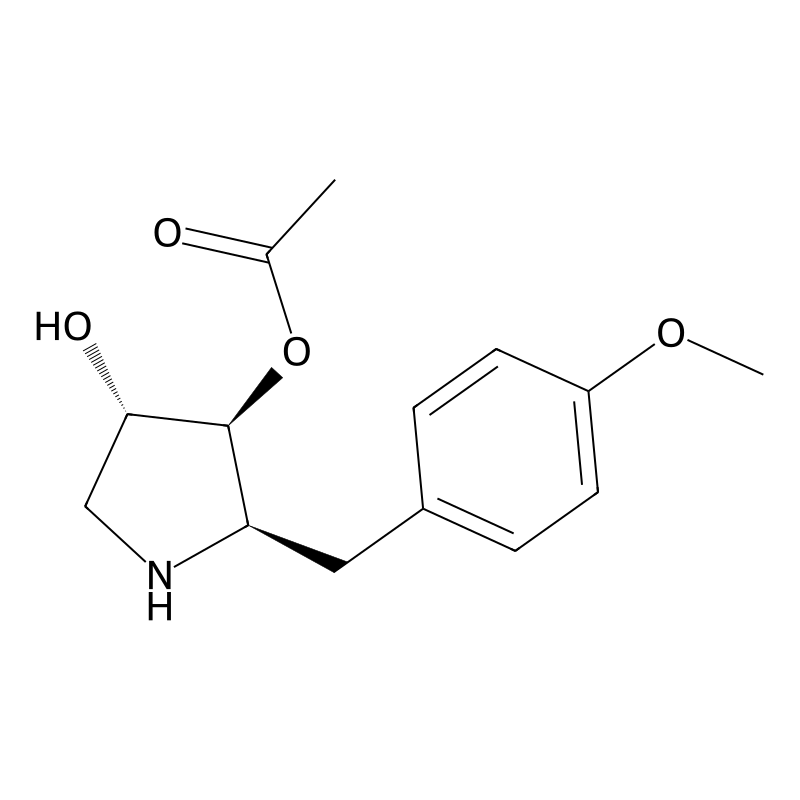

Anisomycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anisomycin is a pyrrolidine antibiotic isolated from Streptomyces griseolus that functions as a highly potent, reversible inhibitor of eukaryotic protein synthesis . It operates by binding to the peptidyl transferase center on the 60S ribosomal subunit, physically blocking the A-site cleft and preventing peptide bond formation[1]. Beyond its utility as a translation inhibitor, it is highly valued in procurement for its dual-action profile: at low concentrations, it acts as a highly specific, titratable chemical agonist of the stress-activated protein kinase (SAPK/JNK) and p38 MAPK pathways . This distinct pharmacological profile makes it a non-interchangeable reagent for molecular biology workflows involving ribotoxic stress responses, pulse-chase translation assays, and memory reconsolidation models.

Substituting Anisomycin with other common translation inhibitors like Cycloheximide, Puromycin, or Emetine frequently compromises assay integrity due to distinct mechanisms of action at the ribosome [1]. While Puromycin acts as a chain terminator that covalently incorporates into nascent peptides, Anisomycin strictly blocks the A-site, preventing incorporation entirely [1]. Furthermore, unlike Emetine, which irreversibly halts elongation and permanently stalls ribosomes, Anisomycin is fully reversible, making it mandatory for washout and recovery experiments [2]. In specialized metabolic labeling workflows (e.g., SUnSET or OPP assays), utilizing Emetine or Cycloheximide as a negative control fails to prevent background puromycylation of stalled ribosomes; only Anisomycin provides the direct A-site steric hindrance required to establish a true zero-translation baseline [1].

Reversibility and Washout Dynamics for Pulse-Chase Workflows

For experimental designs requiring transient translation arrest, Anisomycin offers superior processability compared to irreversible inhibitors. In comparative washout assays, cells exposed to 10 μM Anisomycin for 20 minutes demonstrated a rapid recovery, with de novo protein synthesis returning to 77% of control levels within 40 minutes post-washout [1]. In contrast, irreversible inhibitors like Emetine permanently lock the ribosome, preventing recovery.

| Evidence Dimension | Translation recovery post-washout |

| Target Compound Data | 77% recovery of baseline protein synthesis at 40 min |

| Comparator Or Baseline | Emetine (0% recovery / irreversible stalling) |

| Quantified Difference | >75% functional recovery advantage over irreversible alternatives |

| Conditions | 10 μM inhibitor exposure for 20 min, followed by media washout and 35S-methionine labeling in HeLa cells |

Enables procurement for transient translation-arrest workflows where cell viability and subsequent metabolic recovery are strictly required.

Absolute A-Site Blockade for Puromycylation (SUnSET) Assays

In non-radioactive translation assays utilizing O-propargyl-puromycin (OPP), establishing a true negative control requires preventing OPP incorporation. Pre-treatment with 37 μM Anisomycin completely ablates OPP labeling by competitively occupying the ribosomal A-site [1]. Conversely, pre-treatment with 208 μM Emetine fails to prevent puromycylation, allowing nascent chains to be labeled despite elongation arrest [1].

| Evidence Dimension | Inhibition of puromycin (OPP) incorporation |

| Target Compound Data | Complete ablation of OPP signal (true negative baseline) |

| Comparator Or Baseline | 208 μM Emetine (fails to block OPP incorporation) |

| Quantified Difference | 100% reduction in background labeling vs. Emetine |

| Conditions | 5 min pre-treatment with 37 μM Anisomycin vs 15 min pre-treatment with 208 μM Emetine prior to OPP exposure |

Dictates the mandatory selection of Anisomycin over Emetine or Cycloheximide as the definitive negative control in all puromycin-based translation assays.

High-Potency Chemical Activation of JNK/p38 MAPK Pathways

While physical stressors (UV, osmotic shock) are notoriously difficult to standardize, Anisomycin provides a highly reproducible, titratable chemical alternative for MAPK activation. Single-cell fluorescence imaging demonstrates that Anisomycin activates JNK and p38 pathways with extreme sensitivity, exhibiting EC50 values of 12.5 ng/mL and 8.2 ng/mL, respectively[1]. This allows researchers to decouple kinase activation from complete translation inhibition, which typically requires microgram-per-milliliter concentrations.

| Evidence Dimension | EC50 for kinase activation |

| Target Compound Data | 8.2 ng/mL (p38) and 12.5 ng/mL (JNK) |

| Comparator Or Baseline | Physical stressors (UV-C 100 J/m2) or high-dose translation inhibition |

| Quantified Difference | Achieves robust kinase activation at concentrations orders of magnitude lower than required for full translation arrest |

| Conditions | Dose-response monitoring using JNK KTR-mCherry and mKO-MK2 translocation reporters in HeLa cells |

Justifies procurement as a dual-purpose reagent, offering precision chemical control over stress-kinase pathways without requiring specialized UV or osmotic equipment.

Stock Formulation Stability and Solvent Compatibility

Proper formulation is critical for ensuring reproducible assay performance. Anisomycin exhibits a solubility of 20 mg/mL in DMSO, and these organic stock solutions remain stable for up to 6 months when stored at 4°C. In contrast, aqueous solutions (e.g., in PBS at pH 7.2) achieve a maximum solubility of only ~0.5 to 2 mg/mL and degrade rapidly, with manufacturers recommending against storing aqueous preparations for more than 24 hours .

| Evidence Dimension | Solution stability and solubility limit |

| Target Compound Data | 20 mg/mL solubility, 6-month stability at 4°C |

| Comparator Or Baseline | Aqueous buffer (PBS) formulation (0.5 mg/mL, <24 hour stability) |

| Quantified Difference | 10x to 40x higher solubility and >180x longer shelf-life in DMSO |

| Conditions | DMSO vs. PBS (pH 7.2) storage at 4°C |

Directs buyers to procure the lyophilized solid for DMSO reconstitution, preventing costly reagent degradation associated with pre-mixed aqueous storage.

Negative Control in SUnSET and OPP Metabolic Labeling

Because Anisomycin directly competes for the ribosomal A-site, it is the only reliable translation inhibitor to use as a negative control in puromycin-incorporation assays. It completely blocks background puromycylation, a critical requirement that elongation inhibitors like Emetine or Cycloheximide cannot fulfill [1].

Reversible Translation Arrest in Pulse-Chase Studies

Due to its rapid washout kinetics and high recovery rate (>75% within 40 minutes), Anisomycin is the preferred agent for transiently halting protein synthesis. This makes it ideal for pulse-chase labeling workflows where cell viability and subsequent translational recovery must be maintained [2].

Standardized Chemical Induction of Ribotoxic Stress

At sub-inhibitory concentrations (low ng/mL range), Anisomycin acts as a highly potent, titratable activator of JNK and p38 MAPK pathways. It is routinely procured to replace variable physical stressors (like UV irradiation or osmotic shock) with a precise, reproducible chemical trigger in signal transduction screens[3].

References

- [1] Enam, S. U., et al. Puromycin reactivity does not accurately localize translation at the subcellular level. eLife 9 (2020): e60303.

- [2] Pelletier, J., et al. Eukaryotic protein synthesis inhibitors identified by comparison of cytotoxicity profiles. RNA 13.11 (2007): 1902-1912.

- [3] Miura, H., et al. Cell-to-cell heterogeneity in p38-mediated cross-inhibition of JNK causes stochastic cell death. Cell Reports 24.10 (2018): 2658-2668.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (98.39%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (29.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (27.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Other CAS

Wikipedia

Dates

Explore Compound Types